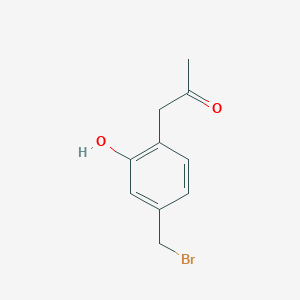

1-(4-(Bromomethyl)-2-hydroxyphenyl)propan-2-one

Description

1-(4-(Bromomethyl)-2-hydroxyphenyl)propan-2-one is a brominated aromatic ketone characterized by a propan-2-one backbone substituted with a 2-hydroxyphenyl group and a bromomethyl moiety at the para position of the aromatic ring. Its molecular formula is C₁₁H₁₁BrO₂, with a molecular weight of 327.16 g/mol . The compound’s structure features a reactive bromomethyl group, which facilitates nucleophilic substitution reactions, and a hydroxyl group that enhances solubility through hydrogen bonding. It is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and advanced materials .

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

1-[4-(bromomethyl)-2-hydroxyphenyl]propan-2-one |

InChI |

InChI=1S/C10H11BrO2/c1-7(12)4-9-3-2-8(6-11)5-10(9)13/h2-3,5,13H,4,6H2,1H3 |

InChI Key |

PUEWAXJGYIINDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)CBr)O |

Origin of Product |

United States |

Preparation Methods

Bromination Using Elemental Bromine

The most direct route involves bromination of the methyl group on the aromatic ring of 1-(2-hydroxy-4-methylphenyl)propan-2-one. Patent CN103923003A outlines a two-step bromination protocol to minimize di-bromination:

- Initial Bromine Addition : 60–70% of stoichiometric bromine is added to a solution of the precursor in dichloromethane or chloroform at elevated temperatures (40–50°C).

- Secondary Bromination : The remaining bromine is introduced at 20–30°C to complete the reaction. This stepwise approach reduces side reactions, achieving 93% yield with 99.6% purity.

Critical Parameters :

- Solvent Ratio : A 4:1–8:1 solvent-to-substrate ratio ensures solubility without diluting reactivity.

- Temperature Control : Exothermic bromination necessitates cooling to maintain selectivity.

- Workup : Post-reaction, the mixture is neutralized with sodium hydroxide (pH 6–7), centrifuged, and recrystallized in methanol or isopropanol.

Alternative Brominating Agents

The KR100817517B1 patent introduces bromic acid (HBrO₃) and hydrogen peroxide as a safer alternative to elemental bromine. This system generates bromine in situ, reducing handling risks:

- Reaction Conditions : 2-(4-Methylphenyl)propionic acid derivatives react with HBrO₃/H₂O₂ at room temperature, achieving 89–92% yield.

- Advantages : Avoids costly radical initiators (e.g., AIBN) and UV equipment, enhancing industrial feasibility.

Condensation Followed by Bromination

Claisen-Schmidt Condensation

Drawing from PMC3100019, 2-hydroxy-4-methoxyacetophenone undergoes condensation with 4-methylbenzaldehyde in ethanolic NaOH to form a chalcone intermediate. Subsequent demethylation and bromination yield the target compound:

- Condensation : Ethanol/NaOH facilitates aldol addition at room temperature, monitored by TLC (hexane:EtOAc).

- Demethylation : Hydrochloric acid removes the methoxy group, yielding 1-(2-hydroxy-4-methylphenyl)propan-2-one.

- Bromination : As detailed in Section 1.1.

Yield Considerations :

Substitution Reactions from Halogenated Precursors

Chloromethyl to Bromomethyl Conversion

Patent US6365788B1 demonstrates nucleophilic substitution using chloroacetone and phenol derivatives under acidic conditions. Adapting this approach:

- Chloromethyl Intermediate : React 4-chloromethyl-2-hydroxyphenol with acetone in H₂SO₄/methylene chloride at −10°C.

- Halogen Exchange : Treat with NaBr in DMF at 80°C, substituting chloride with bromide.

Challenges :

- Competing elimination reactions may form stilbene derivatives, requiring precise pH control (pH 6–7).

Comparative Analysis of Methodologies

Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Bromomethyl)-2-hydroxyphenyl)propan-2-one undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

Major Products:

Substitution Reactions: Products include azides, thiols, and ethers depending on the nucleophile used.

Oxidation Reactions: The major product is the corresponding ketone or aldehyde.

Reduction Reactions: The major product is the corresponding alcohol.

Scientific Research Applications

1-(4-(Bromomethyl)-2-hydroxyphenyl)propan-2-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which 1-(4-(Bromomethyl)-2-hydroxyphenyl)propan-2-one exerts its effects depends on the specific application:

Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity.

Pathways Involved: In biological systems, it may participate in pathways related to oxidative stress, inflammation, or microbial inhibition.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to a family of substituted propan-2-one derivatives. Key structural analogs include:

Key Observations :

- Reactivity : The bromomethyl group in the target compound enhances electrophilic reactivity compared to methyl or methoxy analogs, enabling cross-coupling or alkylation reactions .

- Solubility: The hydroxyl group improves aqueous solubility relative to non-polar derivatives like 1-(4-methylphenyl)propan-2-one .

- Biological Activity : Brominated derivatives (e.g., trifluoromethylthio analog) exhibit enhanced bioactivity due to halogen bonding, making them candidates for drug discovery .

Key Differences :

- Brominated derivatives require stringent temperature control to avoid side reactions (e.g., dibromination) .

- Methoxy and methyl analogs are synthesized under milder conditions due to lower reactivity .

Physicochemical Properties

| Property | 1-(4-(Bromomethyl)-2-hydroxyphenyl)propan-2-one | 1-(4-Methylphenyl)propan-2-one | 1-(4-Methoxyphenyl)propan-2-one |

|---|---|---|---|

| Melting Point | Not reported (likely >100°C) | 15–17°C | 45–47°C |

| Boiling Point | Not reported | 245–247°C | 265–267°C |

| Solubility in Water | Moderate (due to –OH) | Low | Low |

| Stability | Light-sensitive, hygroscopic | Stable | Stable |

Notes:

- The hydroxyl group in the target compound increases hydrogen bonding, raising its melting point compared to non-polar analogs .

- Brominated derivatives are prone to decomposition under UV light, necessitating dark storage .

Biological Activity

1-(4-(Bromomethyl)-2-hydroxyphenyl)propan-2-one is an organic compound notable for its potential biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources of research.

Chemical Structure and Properties

The molecular formula of 1-(4-(Bromomethyl)-2-hydroxyphenyl)propan-2-one is CHBrO\ and it has a molecular weight of approximately 243.10 g/mol. The compound features:

- A bromomethyl group , which enhances reactivity.

- A hydroxyphenyl moiety , which may facilitate interactions with biological targets.

- A propanone functional group , contributing to its chemical properties.

Synthesis

The synthesis of 1-(4-(Bromomethyl)-2-hydroxyphenyl)propan-2-one typically involves the bromination of a suitable precursor followed by functionalization to introduce the hydroxy group. The bromomethyl group acts as an electrophile, allowing for further chemical transformations that are crucial in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives containing bromine and hydroxyl groups have shown effectiveness against various bacterial strains. The presence of the bromomethyl group is believed to enhance this activity by increasing the compound's ability to penetrate bacterial membranes and interact with intracellular targets .

Enzyme Interaction Studies

Studies have suggested that 1-(4-(Bromomethyl)-2-hydroxyphenyl)propan-2-one may interact with specific enzymes or receptors within biological systems. The hydroxyphenyl moiety may enable binding to enzyme active sites, potentially altering their activity. Such interactions warrant further investigation to elucidate their implications for therapeutic applications.

Case Studies

A recent study investigated the biological effects of structurally related compounds on cholinergic systems. It was observed that certain derivatives could inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . This mechanism could be relevant for 1-(4-(Bromomethyl)-2-hydroxyphenyl)propan-2-one, given its structural similarities.

Comparative Analysis of Biological Activity

Q & A

Q. What are the recommended synthetic routes for 1-(4-(Bromomethyl)-2-hydroxyphenyl)propan-2-one?

The compound can be synthesized via bromination of a propiophenone precursor. A common method involves reacting 1-(2-hydroxy-4-methylphenyl)propan-2-one with a brominating agent (e.g., N-bromosuccinimide or Br₂) under controlled conditions. For example, bromination in chloroform with slow addition of bromine, followed by stirring and purification via recrystallization, yields the bromomethyl derivative . Solvent choice and reaction time are critical to avoid over-bromination or side reactions.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used to solve and refine crystal structures. H atoms are typically positioned geometrically and refined using a riding model, while heavier atoms (Br, O) are refined anisotropically. Data collection at low temperatures (e.g., 100 K) improves resolution .

Q. What analytical techniques confirm purity and structural identity?

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., bromomethyl at C4, hydroxyl at C2).

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (expected: ~257 g/mol for C₁₀H₁₁BrO₂).

- HPLC: Purity assessment (>95% by area normalization).

- Melting Point: Comparison with literature values (if available) .

Q. What safety precautions are essential during handling?

The bromomethyl group poses alkylation risks. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage at 2–8°C in airtight containers minimizes degradation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., bromination vs. oxidation) affect synthesis?

The phenolic hydroxyl group can oxidize under harsh conditions. To mitigate this, use mild brominating agents (e.g., NBS with a radical initiator) and inert atmospheres. Kinetic vs. thermodynamic control studies (via temperature variation) can optimize regioselectivity for the bromomethyl group .

Q. What challenges arise in spectroscopic characterization, and how are they resolved?

- NMR Signal Overlap: The aromatic protons near the hydroxyl and bromomethyl groups may overlap. 2D NMR (e.g., COSY, HSQC) resolves coupling patterns.

- Mass Fragmentation: The bromine isotope pattern (1:1 for ⁷⁹Br/⁸¹Br) aids identification. Collision-induced dissociation (CID) in MS/MS differentiates structural isomers .

Q. How does computational modeling predict reactivity and stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure. Fukui indices identify electrophilic/nucleophilic sites, explaining reactivity in cross-coupling reactions. Solvent effects (e.g., polar aprotic vs. protic) are modeled using implicit solvation .

Q. What role does the bromomethyl group play in further functionalization?

The C-Br bond undergoes nucleophilic substitution (e.g., with amines, thiols) or Suzuki-Miyaura coupling. Comparative studies with non-brominated analogs show enhanced reactivity in alkylation reactions, making it a versatile intermediate for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.